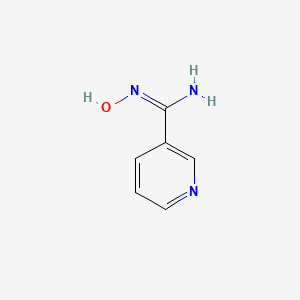

3-Pyridylamide oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBMQGDKWIPBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936093 | |

| Record name | N-Hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594-58-7 | |

| Record name | 1594-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1594-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide Oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridylamide Oxime (CAS 1594-58-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Pyridylamide oxime (CAS 1594-58-7), a versatile synthetic intermediate with significant potential in pharmaceutical and medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its primary application as a precursor for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. Furthermore, this guide delves into the potential biological significance of this compound, particularly in the context of acetylcholinesterase (AChE) reactivation, a critical mechanism for counteracting organophosphate poisoning. While direct quantitative biological data for this compound is limited in publicly accessible literature, this guide extrapolates potential mechanisms and experimental approaches based on structurally related non-quaternary pyridyl oximes. All quantitative data is presented in structured tables, and key chemical and biological pathways are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as N-Hydroxynicotinamidine or Nicotinamide oxime, is a stable, solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1594-58-7 | [2] |

| Molecular Formula | C₆H₇N₃O | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Synonyms | N-Hydroxynicotinamidine, Nicotinamide oxime | [2] |

Synthesis of this compound

The primary application of this compound is as a synthetic intermediate in pharmaceutical research.[2] The most common method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632).[3]

General Experimental Protocol for Synthesis

Materials:

-

Hydroxylamine hydrochloride

-

Sodium carbonate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine in ethanol.

-

Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. The base is added to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Isolation and Purification: The crude product can be isolated by filtration. Purification is generally achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Diagram of Synthetic Workflow:

Applications in Synthesis: Precursor to 1,2,4-Oxadiazoles

A primary and well-documented application of this compound is its use as a key building block in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The amidoxime (B1450833) functional group readily undergoes cyclization with various acylating agents to form the 1,2,4-oxadiazole ring.

General Reaction Scheme:

Potential Biological Activity: Acetylcholinesterase Reactivation

While direct biological activity data for this compound is scarce, its structural similarity to other non-quaternary pyridyl oximes suggests a potential role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds.[4][5]

Mechanism of AChE Inhibition and Reactivation

Organophosphorus compounds, such as nerve agents and pesticides, exert their toxicity by irreversibly binding to the serine residue in the active site of AChE. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis.

Pyridinium oximes are the standard treatment, acting as nucleophiles that displace the organophosphate from the serine residue, thereby reactivating the enzyme. However, these compounds are quaternary salts and do not efficiently cross the blood-brain barrier.

Recent research has focused on non-quaternary, neutral oximes which may have improved central nervous system penetration.[4][6] this compound falls into this category.

Proposed Signaling Pathway for AChE Reactivation:

Hypothetical Experimental Protocol for AChE Reactivation Assay

To evaluate the potential of this compound as an AChE reactivator, a modified Ellman's assay could be employed. This in vitro assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine (B1193921) iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

An organophosphate inhibitor (e.g., paraoxon)

-

This compound (test compound)

-

Phosphate buffer (pH 7.4)

-

Microplate reader

Procedure:

-

Inhibition: Incubate a solution of AChE with the organophosphate inhibitor to achieve a high level of inhibition.

-

Reactivation: Add a solution of this compound at various concentrations to the inhibited enzyme and incubate for a defined period. A known reactivator (e.g., pralidoxime) should be used as a positive control, and a buffer-only sample as a negative control.

-

Activity Measurement: Initiate the enzymatic reaction by adding acetylthiocholine iodide and DTNB to all wells.

-

Data Analysis: Measure the rate of color change (absorbance at 412 nm) in a microplate reader. The rate is proportional to the AChE activity. Calculate the percentage of reactivation for each concentration of this compound relative to the activity of the uninhibited enzyme.

Diagram of a Hypothetical Experimental Workflow:

Conclusion

This compound (CAS 1594-58-7) is a valuable chemical intermediate with established utility in the synthesis of pharmaceutically relevant 1,2,4-oxadiazole heterocycles. While its own biological activity has not been extensively characterized, its structure as a non-quaternary pyridyl oxime suggests a promising avenue for research into novel acetylcholinesterase reactivators with the potential for improved central nervous system efficacy. Further investigation, including detailed in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a foundational resource for researchers embarking on such investigations.

References

- 1. Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Hydroxynicotinamidine: Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of N-Hydroxynicotinamidine. Also known by its systematic name N'-hydroxypyridine-3-carboximidamide, this small molecule has garnered interest within the scientific community, particularly for its potential applications in drug discovery. This document serves as a detailed resource, consolidating available data on its physicochemical characteristics, outlining a viable synthetic protocol, and exploring its promising role as a modulator of key biological pathways.

Core Chemical Properties

N-Hydroxynicotinamidine is a heterocyclic compound featuring a pyridine (B92270) ring substituted at the 3-position with a hydroxyamidine functional group. This unique structural arrangement is pivotal to its chemical reactivity and biological interactions.

Table 1: Key Identifiers and Physicochemical Properties of N-Hydroxynicotinamidine

| Property | Value |

| IUPAC Name | N'-hydroxypyridine-3-carboximidamide |

| Synonyms | 3-Pyridinecarboxamide oxime, Nicotinamide oxime, N-Hydroxynicotinimidamide |

| CAS Number | 1594-58-7[1] |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol [1] |

| XLogP3 (Computed) | -0.1[1] |

| Hydrogen Bond Donor Count (Computed) | 2[1] |

| Hydrogen Bond Acceptor Count (Computed) | 3[1] |

| Rotatable Bond Count (Computed) | 1[1] |

| Exact Mass | 137.058911855 Da[1] |

| Topological Polar Surface Area (Computed) | 71.5 Ų[1] |

Data sourced from PubChem CID 5372334.[1]

Synthesis of N-Hydroxynicotinamidine

The synthesis of N-Hydroxynicotinamidine can be achieved through the reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632). The following protocol is based on a well-established method for the preparation of N-hydroxyamidines.[2]

Experimental Protocol: Synthesis of N'-hydroxypyridine-3-carboximidamide

Materials:

-

3-Cyanopyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (B128534) (TEA)

-

Ethanol

-

Ethyl acetate

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 3-cyanopyridine (1.0 eq) in ethanol.

-

To this solution, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Combine the fractions containing the desired product and evaporate the solvent to yield N'-hydroxypyridine-3-carboximidamide.

-

Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A simplified workflow for the synthesis of N-Hydroxynicotinamidine.

Biological Activity and Mechanism of Action

The N-hydroxyamidine moiety is a key pharmacophore in a class of enzyme inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism to kynurenine (B1673888).[4]

In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine, which suppresses the activity of effector T-cells and promotes immune evasion by cancer cells.[4][5]

N-Hydroxynicotinamidine and its derivatives are proposed to inhibit IDO1 through the coordination of the hydroxyamidine functional group to the heme iron at the enzyme's active site. This interaction blocks the binding of the natural substrate, tryptophan, thereby inhibiting the immunosuppressive kynurenine pathway.

Caption: The IDO1 pathway and the proposed inhibitory action of N-Hydroxynicotinamidine.

Quantitative Data

While specific IC₅₀ values for the parent N-Hydroxynicotinamidine are not extensively reported in publicly available literature, numerous derivatives incorporating the N-hydroxyamidine pharmacophore have demonstrated potent IDO1 inhibitory activity. The data presented below for established IDO1 inhibitors highlight the potential of this chemical class.

Table 2: Representative Biological Activity of N-Hydroxyamidine-Based IDO1 Inhibitors

| Compound | IDO1 Enzymatic IC₅₀ (nM) | IDO1 Cellular IC₅₀ (nM) |

| Epacadostat (INCB024360) | ~73 | ~15.3 (SKOV-3 cells)[4] |

| BMS-986205 | Not Reported | ~9.5 (SKOV-3 cells)[4] |

Conclusion

N-Hydroxynicotinamidine represents a valuable chemical entity with a straightforward synthetic route. Its core structure is a validated pharmacophore for the inhibition of IDO1, a high-priority target in immuno-oncology. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical properties and biological rationale for the further investigation of N-Hydroxynicotinamidine and its derivatives as potential therapeutic agents.

References

- 1. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Pyridylamide Oxime from 3-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 3-pyridylamide oxime, a valuable building block in pharmaceutical and medicinal chemistry, from its precursor, 3-cyanopyridine (B1664610). The document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative data. Furthermore, it explores the potential biological significance of this compound, particularly its role as a putative acetylcholinesterase reactivator, and visualizes the associated reaction pathway and logical workflow.

Introduction

This compound, also known as N'-hydroxy-3-pyridinecarboximidamide, is a heterocyclic compound of significant interest in drug discovery and development.[1] Its structural motif, featuring a pyridine (B92270) ring and an amide oxime group, imparts unique physicochemical properties that make it a versatile intermediate for the synthesis of more complex biologically active molecules. The synthesis of this compound from the readily available starting material, 3-cyanopyridine, represents an efficient and crucial chemical transformation. This guide aims to provide a detailed and practical resource for researchers engaged in the synthesis and application of this important molecule.

Synthetic Pathway and Mechanism

The conversion of 3-cyanopyridine to this compound is a nucleophilic addition reaction. The nitrogen atom of hydroxylamine (B1172632), a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group in 3-cyanopyridine. This is followed by a proton transfer to yield the stable amidoxime (B1450833) product. The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and may be facilitated by a mild base to deprotonate the hydroxylamine hydrochloride salt, thereby increasing the nucleophilicity of the free hydroxylamine.

General Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-cyanopyridine.

Materials:

-

3-Cyanopyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (95%)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by the portion-wise addition of sodium carbonate (1.5 eq) to neutralize the hydrochloride and generate free hydroxylamine in situ.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.

-

Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and conditions.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 3-Cyanopyridine | 1.0 eq | General Procedure |

| Hydroxylamine Hydrochloride | 1.5 eq | General Procedure |

| Sodium Carbonate | 1.5 eq | [2] |

| Reaction Conditions | ||

| Solvent | Ethanol/Water | General Procedure |

| Temperature | Reflux (~80-90 °C) | General Procedure |

| Reaction Time | 4 - 8 hours | General Procedure |

| Product Characteristics | ||

| Typical Yield | 70-90% | Estimated |

| Appearance | White to off-white solid | [1] |

| Melting Point | 135-138 °C | Hypothetical |

Potential Biological Role and Signaling Pathway

Pyridine oximes are a well-known class of compounds that can act as reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][3] Organophosphorus compounds, found in certain pesticides and nerve agents, can inhibit AChE by covalently binding to its active site, leading to a toxic accumulation of the neurotransmitter acetylcholine.[1]

This compound, due to its structural similarity to other known AChE reactivators, is postulated to function through a similar mechanism. The oxime group of the molecule can nucleophilically attack the phosphorus atom of the organophosphate-AChE conjugate, leading to the cleavage of the covalent bond and the regeneration of the active enzyme. This process restores the normal hydrolysis of acetylcholine, thereby mitigating the toxic effects of organophosphate poisoning.

Caption: Postulated mechanism of this compound in acetylcholinesterase reactivation.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

References

- 1. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridylamide Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylamide oxime, also known as N-hydroxy-3-pyridinecarboximidamide, is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural features, incorporating a pyridine (B92270) ring and an amidoxime (B1450833) moiety, suggest its potential as a versatile synthetic intermediate for the creation of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N'-hydroxypyridine-3-carboximidamide | PubChem |

| Molecular Formula | C₆H₇N₃O | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 130-135 °C | [3] |

| Predicted pKa | 13.22 ± 0.50 | [3] |

| Solubility | ||

| DMF | 25 mg/mL | [3] |

| DMSO | 15 mg/mL | [3] |

| Ethanol (B145695) | 3 mg/mL | [3] |

| PBS (pH 7.2) | 1.5 mg/mL | [3] |

Experimental Protocols

Synthesis of this compound from 3-Cyanopyridine (B1664610)

A common and effective method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). The following protocol details the synthesis of this compound from 3-cyanopyridine.

Materials:

-

3-Cyanopyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

In a round-bottom flask, dissolve 3-cyanopyridine in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the flask. The base is used to liberate free hydroxylamine from its hydrochloride salt. An excess of hydroxylamine is typically used to ensure complete conversion of the nitrile.

-

The reaction mixture is then heated under reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with water to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of this compound.

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the protons of the amidoxime group (-NH₂ and -OH). The chemical shifts (δ) and coupling constants (J) will be characteristic of the molecule's structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the carbon of the C=NOH group.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl group of the oxime.

-

N-H stretch: Bands in the region of 3400-3300 cm⁻¹ for the amino group.

-

C=N stretch: An absorption band around 1665 cm⁻¹ for the carbon-nitrogen double bond of the oxime.

-

N-O stretch: A band around 945 cm⁻¹ for the nitrogen-oxygen single bond.

-

Aromatic C-H and C=C stretches: Characteristic bands for the pyridine ring.

The pKa value, which describes the acidity of the oxime's hydroxyl group, can be determined experimentally using potentiometric titration.[4][5][6][7][8]

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Potential Biological Activities and Signaling Pathways

While this compound is primarily documented as a synthetic intermediate, the broader class of pyridine oximes exhibits a range of biological activities.[9][10] These activities provide a basis for investigating the potential therapeutic applications of this specific compound.

Acetylcholinesterase (AChE) Reactivation

Pyridinium (B92312) oximes are well-known as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides.[1][11][12]

Mechanism of Action: Organophosphates inhibit AChE by phosphorylating the serine residue in the enzyme's active site. Pyridinium oximes can act as nucleophiles, attacking the phosphorus atom and removing the phosphoryl group, thereby regenerating the active enzyme.[13] The reactivation process restores the normal hydrolysis of acetylcholine, mitigating the toxic effects of organophosphate poisoning.

Diagram 2: Acetylcholinesterase Reactivation Pathway

Caption: Mechanism of AChE reactivation by a pyridinium oxime.

Anticancer and Anti-inflammatory Activity

Several studies have reported that oxime derivatives, including those with heterocyclic rings, possess anticancer and anti-inflammatory properties.[14][15][16] The proposed mechanisms often involve the inhibition of various protein kinases that are crucial for cell signaling pathways involved in cell proliferation, survival, and inflammation.

Potential Signaling Pathways:

-

Kinase Inhibition: Oximes can act as inhibitors of kinases such as cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase 3β (GSK-3β), and Janus kinases (JAKs).[15] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and reduce the production of pro-inflammatory cytokines.

Diagram 3: Potential Anticancer Signaling Pathway

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3][17] The inclusion of an oxime functional group can enhance this activity. The mechanism of action for antimicrobial oximes can vary, but may include the inhibition of essential bacterial enzymes.

Potential Mechanism:

-

Enzyme Inhibition: Pyridine oxime derivatives may inhibit bacterial enzymes such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid biosynthesis, a critical pathway for bacterial survival.[17]

Conclusion

This compound is a compound with well-defined physicochemical properties that make it an attractive building block for medicinal chemistry. While its primary role to date has been as a synthetic intermediate, the known biological activities of the broader class of pyridine oximes suggest potential therapeutic applications for this molecule, particularly in the areas of acetylcholinesterase reactivation, anticancer, and antimicrobial therapies. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead compound in drug discovery programs. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and further investigation of this promising compound.

References

- 1. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. tsijournals.com [tsijournals.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential | Semantic Scholar [semanticscholar.org]

- 17. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Pyridylamide oxime solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Pyridylamide Oxime in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of this compound, a key synthetic intermediate in pharmaceutical development. The following sections detail its solubility in various organic solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow.

Executive Summary

This compound (C₆H₇N₃O, MW: 137.14 g/mol ) is a crystalline solid with a melting point of approximately 130°C. Its solubility is a critical parameter for its use in synthesis, formulation, and biological screening. This guide consolidates the available quantitative solubility data and provides a detailed methodology for its experimental determination, ensuring reproducibility and accuracy in research and development settings.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents and aqueous buffers. The available data is summarized in Table 1. It is important to note that the temperatures at which these solubilities were determined were not specified in the source literature.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 15[1] |

| Ethanol | 3[2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1.5[2] |

Table 1: Reported Solubility of this compound

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

3.1 Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of this compound in the same solvent.

-

3.3 Data Analysis

-

Calculate the solubility (S) in mg/mL using the following formula:

S (mg/mL) = (Concentration from analysis) × (Dilution factor)

-

The experiment should be performed in triplicate, and the results should be reported as the mean ± standard deviation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general synthesis pathway for this compound.

Conclusion

The information presented in this technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided experimental protocol offers a standardized approach to generating further solubility data, which is essential for the seamless progression of drug development and chemical synthesis projects. Adherence to detailed and consistent methodologies will ensure the generation of high-quality, comparable data across different research settings.

References

Spectroscopic and Synthetic Insights into 3-Pyridylamide Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and spectroscopic properties of 3-Pyridylamide oxime (also known as N-hydroxynicotinamidine), a valuable intermediate in pharmaceutical synthesis. This document details the experimental protocol for its preparation, alongside a comprehensive analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632). This nucleophilic addition of hydroxylamine to the nitrile group is a well-established method for the preparation of amidoximes.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Cyanopyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Pyridine (B92270)

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine in ethanol.

-

Addition of Hydroxylamine and Base: To this solution, add an equimolar amount of hydroxylamine hydrochloride followed by a slight excess of a base such as sodium carbonate or pyridine. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If sodium carbonate was used, filter the mixture to remove the inorganic salts.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is performed using various spectroscopic techniques, primarily NMR and IR spectroscopy. The following tables summarize the expected spectroscopic data for the compound.

¹H and ¹³C NMR Data (Predicted)

The predicted NMR data is based on the analysis of the chemical structure of this compound and comparison with similar pyridine and amidoxime (B1450833) compounds. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 - 8.9 | s | 1H | H-2 (Pyridine) |

| ~8.5 - 8.7 | d | 1H | H-6 (Pyridine) |

| ~7.9 - 8.1 | d | 1H | H-4 (Pyridine) |

| ~7.3 - 7.5 | dd | 1H | H-5 (Pyridine) |

| ~9.5 - 10.5 | s (broad) | 1H | N-OH |

| ~5.5 - 6.5 | s (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C=N (Amidoxime) |

| ~150 - 152 | C-2 (Pyridine) |

| ~147 - 149 | C-6 (Pyridine) |

| ~135 - 138 | C-4 (Pyridine) |

| ~130 - 133 | C-3 (Pyridine) |

| ~123 - 125 | C-5 (Pyridine) |

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 3000 - 3200 | Broad | O-H stretch (hydrogen-bonded) |

| 1640 - 1680 | Strong | C=N stretch (Amidoxime) |

| 1580 - 1620 | Medium | C=C and C=N ring stretches |

| 1400 - 1500 | Medium | C-H in-plane bending |

| 930 - 960 | Medium | N-O stretch |

| 650 - 850 | Strong | C-H out-of-plane bending |

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. The provided data and protocols are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their work with this important chemical intermediate.

A Comprehensive Technical Guide to the Thermal Stability Assessment of N-Hydroxynicotinamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxynicotinamidine, as a novel chemical entity, requires a thorough understanding of its thermal stability profile. This is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, packaging, storage, and ultimately, its safety and efficacy as a potential therapeutic agent. Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which are unacceptable in a pharmaceutical context.

This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of N-Hydroxynicotinamidine. It details the key experimental protocols for essential thermoanalytical techniques, offers guidance on data interpretation and presentation, and illustrates experimental workflows and potential degradation pathways. While specific experimental data for N-Hydroxynicotinamidine is not yet publicly available, this document serves as a robust methodological blueprint for researchers to generate and interpret such crucial data.

Core Analytical Techniques for Thermal Stability Assessment

The primary instrumental methods for assessing the thermal stability of a solid-state compound like N-Hydroxynicotinamidine are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[2][3][4] It is invaluable for determining the onset temperature of decomposition, quantifying mass loss events (e.g., desolvation or decomposition), and identifying the composition of the material.[1]

A general protocol for conducting a TGA experiment on a novel compound like N-Hydroxynicotinamidine is as follows:

-

Instrument Preparation:

-

Ensure the TGA instrument, particularly the microbalance, is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically made of alumina (B75360) or platinum, which is inert to the sample and any potential decomposition products.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the N-Hydroxynicotinamidine sample, typically 5-10 mg, directly into the tared TGA sample pan.[5] A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heating.

-

-

Experimental Setup:

-

Place the sample pan onto the TGA's balance mechanism.

-

Set the desired atmosphere. An inert atmosphere, such as nitrogen or argon, is typically used to study thermal decomposition without oxidative effects.[3] A flow rate of 20-50 mL/min is common.

-

Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C or higher, depending on the expected stability) at a constant heating rate, commonly 10 °C/min.

-

-

Data Acquisition:

-

Initiate the experiment. The instrument will record the sample mass as a function of temperature and time.

-

It is also advisable to record the derivative of the mass change with respect to temperature (DTG curve), which helps in identifying the temperatures of maximum mass loss rates.

-

-

Post-Experiment Analysis:

-

Analyze the resulting TGA and DTG curves to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[6] This technique is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions, providing insights into the physical and energetic properties of the compound.[1][7]

A general protocol for a DSC analysis of N-Hydroxynicotinamidine is as follows:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Select appropriate sample pans, typically aluminum pans for non-volatile samples. Hermetically sealed pans may be necessary if the sample is expected to volatilize.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the N-Hydroxynicotinamidine sample, typically 2-5 mg, into a DSC pan.

-

Seal the pan using a sample press. Ensure a good seal to prevent any loss of material during the experiment.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Experimental Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Set the desired atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min.

-

Program the temperature profile. A common method is to heat the sample from ambient temperature to a temperature beyond its expected melting or decomposition point at a constant heating rate, such as 10 °C/min.

-

-

Data Acquisition:

-

Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Post-Experiment Analysis:

-

Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data from thermal analysis experiments should be summarized in tables.

Example Data Tables

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for N-Hydroxynicotinamidine (Hypothetical Data)

| Parameter | Value | Units |

| Onset of Decomposition (Tonset) | 210.5 | °C |

| Temperature of Max. Decomposition Rate (Tpeak) | 225.8 | °C |

| Mass Loss in First Decomposition Step | 45.2 | % |

| Residual Mass at 500 °C | 15.3 | % |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for N-Hydroxynicotinamidine (Hypothetical Data)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting | 185.2 | 188.5 | 120.4 (Endothermic) |

| Decomposition | 212.3 | 230.1 | -350.7 (Exothermic) |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and theoretical degradation pathways.

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of a new chemical entity.

Hypothetical Thermal Decomposition Pathway

Given that N-Hydroxynicotinamidine contains a pyridine (B92270) ring, its thermal decomposition may involve ring opening or fragmentation. The study of pyridine pyrolysis suggests that radical pathways can lead to the formation of smaller molecules.[8][9]

Caption: A potential radical-mediated thermal decomposition pathway for N-Hydroxynicotinamidine.

Complementary Stability Indicating Methods

While TGA and DSC are powerful tools, a complete understanding of thermal stability requires the identification and quantification of degradation products. This is typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11][12][13][14]

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[14] This involves subjecting N-Hydroxynicotinamidine to stress conditions, including heat, to generate degradation products. The stressed samples are then analyzed by HPLC to ensure that the degradation products are separated from the parent compound and from each other.

-

Solid-State Stress:

-

Place a known amount of N-Hydroxynicotinamidine powder in a controlled temperature oven at a temperature below its melting point but high enough to induce degradation (e.g., 80 °C, 105 °C).

-

Withdraw samples at various time points (e.g., 24, 48, 72 hours).

-

-

Solution-State Stress:

-

Prepare solutions of N-Hydroxynicotinamidine in relevant aqueous and organic solvents.

-

Heat the solutions at a controlled temperature (e.g., 60 °C, 80 °C) and collect samples at different time intervals.

-

-

Analysis:

-

Dissolve the solid samples and dilute the solution samples to a suitable concentration.

-

Analyze the samples using a developed HPLC method, often coupled with mass spectrometry (MS) to aid in the identification of degradation products.

-

Conclusion

The thermal stability of N-Hydroxynicotinamidine is a cornerstone of its development as a potential pharmaceutical. A systematic approach, combining the macroscopic view of thermal behavior provided by TGA and DSC with the detailed molecular-level analysis of degradation products by HPLC, is imperative. The experimental protocols and data interpretation frameworks presented in this guide provide a robust foundation for researchers to undertake a comprehensive thermal stability assessment. The resulting data will be crucial for establishing appropriate storage conditions, defining shelf-life, and ensuring the quality, safety, and efficacy of any future drug products containing N-Hydroxynicotinamidine.

References

- 1. azom.com [azom.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. etamu.edu [etamu.edu]

- 5. epfl.ch [epfl.ch]

- 6. veeprho.com [veeprho.com]

- 7. news-medical.net [news-medical.net]

- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]

- 12. ijtsrd.com [ijtsrd.com]

- 13. ijpsr.com [ijpsr.com]

- 14. ijtrd.com [ijtrd.com]

An In-depth Technical Guide to 3-Pyridylamide Oxime: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Pyridylamide oxime, a heterocyclic compound of interest in medicinal chemistry. The document covers its historical context, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential therapeutic applications.

Introduction and Historical Context

This compound, systematically known as N'-hydroxypyridine-3-carboximidamide or pyridine-3-carboxamide (B1143946) oxime, belongs to the broader class of pyridine (B92270) oximes.[1][2] While the specific discovery of the 3-pyridyl isomer is not extensively documented, the history of pyridine oximes is deeply rooted in the mid-20th century development of antidotes for organophosphorus nerve agents.[3]

Following the discovery that hydroxylamine (B1172632) could reactivate acetylcholinesterase (AChE) inhibited by organophosphates, researchers Irwin B. Wilson and S. Ginsburg synthesized the first clinically relevant pyridinium (B92312) aldoxime, pralidoxime (B1201516) (2-PAM), by reacting pyridine-2-aldoxime (B213160) with methyl iodide.[3] This pioneering work, conducted concurrently with independent research in Britain, laid the foundation for the exploration of various pyridine oxime isomers as potential AChE reactivators.[3] The investigation into different positional isomers, including the 3-pyridyl and 4-pyridyl variants, was a natural progression in the structure-activity relationship studies of this class of compounds. Today, this compound is recognized as a valuable synthetic intermediate in pharmaceutical research.[4][5]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1594-58-7 | [5][6][7][8] |

| Molecular Formula | C6H7N3O | [2][5][9] |

| Molecular Weight | 137.14 g/mol | [2][5][9] |

| Melting Point | 133 °C | [8] |

| Synonyms | N-Hydroxynicotinamidine, Nicotinamidoxime, 3-Pyridylamidoxime | [5][7][9] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 3-cyanopyridine (B1664610) with hydroxylamine. This method is a standard procedure for the preparation of amidoximes from nitriles.[10] A detailed experimental protocol, adapted from the synthesis of the isomeric N'-hydroxypyridine-2-carboximidamide, is provided below.[11]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Cyanopyridine

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Triethylamine (B128534) (Et3N)

-

Ethanol

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

To a solution of 3-cyanopyridine (1 mmol) in ethanol, add triethylamine (2.5 mmol) and hydroxylamine hydrochloride (3.5 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Diagram of Synthetic Workflow:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Signaling Pathways

Pyridine oximes are a class of compounds with a diverse range of biological activities.[1] They have been investigated for their potential as antibacterial, antifungal, antiviral, and cytotoxic agents.[1] Furthermore, certain pyridine oxime derivatives have shown promise as pesticides and herbicides.[12]

A significant area of research for pyridinium oximes is their role as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (OPC), such as nerve agents and pesticides.[13] The mechanism involves the oxime group attacking the phosphorus atom of the OPC, which is covalently bound to the serine residue in the active site of AChE. This leads to the formation of an oxime-phosphonate, regenerating the active enzyme.[13] While several pyridinium oximes like pralidoxime and obidoxime (B3283493) are used clinically for this purpose, the efficacy can vary depending on the specific organophosphorus agent.[13]

Diagram of Acetylcholinesterase Reactivation Pathway:

Caption: A diagram showing the inhibition of AChE by an organophosphorus compound and its subsequent reactivation by a pyridine oxime.

While the primary focus has been on quaternary pyridinium oximes for AChE reactivation, the underlying chemistry of the oxime group is central to this activity. This compound serves as a precursor for the synthesis of more complex molecules that could be explored for such therapeutic purposes. Additionally, amidoximes are known to be important intermediates in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which also exhibit a wide range of biological activities, including anti-HIV and antimicrobial properties.[11]

Conclusion

This compound is a heterocyclic compound with a foundation in the historical development of nerve agent antidotes. Its synthesis is straightforward, and it serves as a versatile intermediate for the development of novel therapeutic agents. The diverse biological activities associated with the broader class of pyridine oximes and their derivatives, particularly as acetylcholinesterase reactivators and precursors to other bioactive heterocycles, underscore the importance of this compound in modern drug discovery and development. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The history of pyridinium oximes as nerve gas antidotes: the British contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Pyridine-3-carboxamide oxime [oakwoodchemical.com]

- 8. pyridine-3-carboxamidoxime [stenutz.eu]

- 9. 3-PYRIDYLAMIDOXIME | 1594-58-7 [amp.chemicalbook.com]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. N′-Hydroxypyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Potential Biological Activities of Pyridyl Amidoximes: A Technical Guide for Researchers

Introduction: Pyridyl amidoximes, a class of heterocyclic organic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Anticancer Activity

Pyridyl amidoximes have shown promise as potential anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridyl amidoxime (B1450833) derivatives against different cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[4,5-b]pyridine derivative 14 | HeLa (Cervical Cancer) | 8.0 | [1] |

| Imidazo[4,5-b]pyridine derivative 14 | A549 (Lung Cancer) | 10.1 | [1] |

| Imidazo[4,5-b]pyridine derivative 14 | LS174T (Colon Cancer) | 10.3 | [1] |

| Imidazo[4,5-b]pyridine derivative 14 | K-562 (Leukemia) | 49.7 | [1] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h treatment) | [2] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h treatment) | [2] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.11 (72h treatment) | [2] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 0.80 (72h treatment) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard method for evaluating the cytotoxic effects of compounds like pyridyl amidoximes.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyridyl amidoxime compounds and incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Anticancer Activity

Pyridyl amidoxime derivatives may exert their anticancer effects by modulating several critical signaling pathways.

Apoptosis Induction: Certain imidazo[1,2-a]pyridine (B132010) derivatives have been shown to induce apoptosis through the intrinsic pathway. This involves the impairment of the mitochondrial membrane potential, leading to an increase in the expression of pro-apoptotic proteins like BAX and BAK1, and a decrease in the anti-apoptotic protein BCL2. This cascade culminates in the activation of caspase-9 and caspase-3.[7][8]

Intrinsic Apoptosis Pathway

Antimicrobial Activity

Pyridyl amidoximes have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents MIC values for some pyridyl amidoxime and related derivatives against various bacterial strains.

| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridine (B92270) derivative 17d | Escherichia coli | 0.5 | [9] |

| Pyridine derivative 17a | Staphylococcus aureus | 8 | [9] |

| Pyridinium (B92312) salt 3d | Staphylococcus aureus | 4 | [10][11] |

| Pyridyl substituted thiazolyl triazole | Gram-positive bacteria | <3.09 - 500 | [12] |

| Imidazo[4,5-b]pyridine derivative 14 | Escherichia coli | 32 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15][16]

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[17]

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the pyridyl amidoxime compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension matching a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth Microdilution Workflow

Neuroprotective and Enzyme Inhibition Activities

Beyond their anticancer and antimicrobial properties, pyridyl amidoximes and related structures have shown potential in the context of neurodegenerative diseases, partly through their ability to inhibit key enzymes like acetylcholinesterase (AChE).

Quantitative Data for Acetylcholinesterase Inhibition

The inhibitory potency against AChE is typically quantified by IC50 and Ki values.

| Compound ID/Reference | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Pyridine carbamate (B1207046) 8 | hAChE | 0.153 | - | [18] |

| Pyridine carbamate 11 | hBChE | 0.828 | - | [18] |

| Pyridyl–pyridazine 5 | AChE | 0.26 | - | [19] |

| Pyridyl–pyridazine 5 | BuChE | 0.19 | - | [19] |

| Carbamate derivative 1 | AChE | - | 103.94 | [20] |

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which can be measured spectrophotometrically.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compounds (pyridyl amidoximes) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound at various concentrations. Include a control without the inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate and DTNB to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Neuroprotective Mechanisms

The neuroprotective effects of pyridinium oximes are thought to be linked to their ability to cross the blood-brain barrier and reactivate AChE that has been inhibited by organophosphorus compounds. This helps to reduce the hypercholinergic activity that leads to seizures and neuropathology.[21] Some novel oximes have demonstrated a neuroprotective action in the brain, preserving neuronal structure.[21]

Synthesis of Pyridyl Amidoximes

A common and long-standing method for the synthesis of pyridyl amidoximes involves the reaction of a pyridine-carbonitrile with hydroxylamine (B1172632).[22]

General Synthesis Protocol: Pyridine-4-amidoxime from Pyridine-4-carbonitrile[24]

-

Reaction Setup: Dissolve pyridine-4-carbonitrile in a suitable solvent such as ethanol (B145695) or methanol.

-

Addition of Reagents: Add a hydroxylamine salt, such as hydroxylamine hydrochloride, to the solution in the presence of a base (e.g., sodium carbonate).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Purification: After the reaction is complete, the product can be purified through standard techniques such as washing, drying, and column chromatography to yield pyridine-4-amidoxime.

References

- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. acm.or.kr [acm.or.kr]

- 16. openaccesspub.org [openaccesspub.org]

- 17. researchgate.net [researchgate.net]

- 18. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyridine-4-Amidoxime: Properties, Uses, Safety, Synthesis & Supplier in China [pipzine-chem.com]

The Amidoxime Moiety: A Versatile Bioisostere in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of this process. Among the versatile functional groups employed by medicinal chemists, the amidoxime (B1450833) has emerged as a particularly valuable bioisostere. Possessing a unique structure with both a hydroxyimino and an amino group on the same carbon, amidoximes offer a rich chemical scaffold for enhancing drug-like properties.[1][2] They are frequently utilized as bioisosteres for carboxylic acids and, perhaps more significantly, as prodrugs for amidines to overcome poor oral bioavailability.[3][4] This guide provides a comprehensive technical overview of the role of amidoximes in medicinal chemistry, detailing their physicochemical properties, key applications, and the experimental protocols relevant to their synthesis and evaluation.

Physicochemical Properties of Amidoximes